RB 101

Descripción

Propiedades

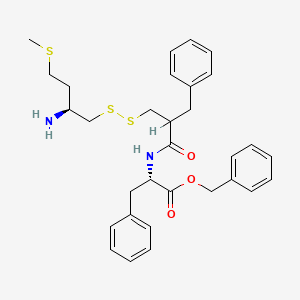

Número CAS |

135949-60-9 |

|---|---|

Fórmula molecular |

C31H38N2O3S3 |

Peso molecular |

582.8 g/mol |

Nombre IUPAC |

benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C31H38N2O3S3/c1-37-18-17-28(32)23-39-38-22-27(19-24-11-5-2-6-12-24)30(34)33-29(20-25-13-7-3-8-14-25)31(35)36-21-26-15-9-4-10-16-26/h2-16,27-29H,17-23,32H2,1H3,(H,33,34)/t27?,28-,29-/m0/s1 |

Clave InChI |

QXXMSEVVNUSHKJ-KEKPXRHTSA-N |

SMILES isomérico |

CSCC[C@@H](CSSCC(CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N |

SMILES canónico |

CSCCC(CSSCC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-(2-benzyl-3-((2-amino-4-methylthio)butyl dithio)-1-oxopropyl)phenylalanine benzyl ester RB 101 RB-101 RB101 |

Origen del producto |

United States |

Foundational & Exploratory

RB 101: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB 101 is a systemically active prodrug that acts as a dual inhibitor of two key zinc-metallopeptidases responsible for the degradation of endogenous enkephalins in the central nervous system (CNS). By preventing the breakdown of these opioid peptides, this compound elevates their synaptic concentrations, leading to the activation of opioid receptors and subsequent analgesic, anxiolytic, and antidepressant-like effects. This technical guide provides an in-depth overview of the mechanism of action of this compound within the CNS, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Enkephalinase Inhibition

This compound is a prodrug designed to cross the blood-brain barrier. Once in the CNS, its disulfide bond is cleaved, releasing two active metabolites: (S)-2-amino-4-methylthio)butyldithio] and N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]glycine.[1] These metabolites are potent inhibitors of aminopeptidase (B13392206) N (APN) and neutral endopeptidase (NEP), respectively.[1]

-

Aminopeptidase N (APN): An enzyme that cleaves the N-terminal amino acid from peptides, including enkephalins.

-

Neutral Endopeptidase (NEP; Neprilysin): An enzyme that cleaves peptides at the amino side of hydrophobic amino acids, also playing a crucial role in enkephalin degradation.[2]

By simultaneously inhibiting both APN and NEP, this compound effectively prevents the enzymatic degradation of endogenous enkephalins, specifically Met-enkephalin and Leu-enkephalin.[2] This leads to an accumulation of these opioid peptides in the synaptic cleft, enhancing their physiological effects.

Quantitative Data: Inhibitory Potency of Active Metabolites

The following table summarizes the inhibitory potency of the active metabolites of this compound against their target enzymes.

| Active Metabolite | Target Enzyme | IC50 Value |

| (S)-2-amino-1-mercapto-4-methylthio butane | Aminopeptidase N (APN) | 11 nM[1] |

| N-[(R,S)-2-mercapto-methyl-1-oxo-3-phenylpropyl]-L-phenylalanine | Neutral Endopeptidase (NEP) | 2 nM[1] |

Signaling Pathways

The elevated levels of enkephalins resulting from this compound administration activate opioid receptors, primarily the delta (δ) and mu (µ) opioid receptors, in various brain regions.[2] This activation triggers downstream signaling cascades that mediate the pharmacological effects of this compound.

Opioid Receptor Signaling

The binding of enkephalins to δ and µ-opioid receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in neuronal hyperpolarization and a decrease in neurotransmitter release, ultimately dampening nociceptive signaling and modulating mood-related circuits.

Interaction with Dopaminergic System

The antidepressant-like effects of this compound are mediated, in part, through the interaction with the dopaminergic system. Specifically, the activation of δ-opioid receptors by elevated enkephalin levels stimulates dopamine (B1211576) D1 receptors in brain regions like the striatum.[3] This interaction is crucial for the mood-regulating effects of this compound.

Synergy with Cholecystokinin (B1591339) (CCK) Antagonists

The analgesic effects of this compound are significantly enhanced by the co-administration of cholecystokinin (CCK) receptor antagonists. CCK is a neuropeptide that can act as an anti-opioid peptide. By blocking CCK-B receptors, the pronociceptive and opioid-opposing actions of CCK are inhibited, leading to a potentiation of the analgesic effects of the elevated enkephalins.

In Vivo Efficacy: Quantitative Data

The following tables summarize the dose-dependent analgesic and antidepressant-like effects of this compound observed in preclinical studies.

Analgesic Effects (Hot Plate Test in Mice)

| Dose (mg/kg, i.v.) | Maximum Possible Effect (%) |

| 9 | 50 (ED50)[1] |

| 50 | Not explicitly stated, but produced significant antinociception[4] |

| 150 | 30.0 (at 30 min), 41.6 (at 60 min)[4] |

Antidepressant-Like Effects (Forced Swim Test in Rats)

| Dose (mg/kg) | Route of Administration | Effect on Immobility |

| 32 | i.v. | Significant decrease[5] |

| 100 | i.p. | Significant decrease[5] |

Experimental Protocols

Hot Plate Test (Analgesia)

This test assesses the response of an animal to a thermal stimulus.

-

Apparatus: A metal plate is maintained at a constant temperature (typically 55 ± 0.5°C). A transparent cylinder is placed on the plate to confine the animal.

-

Procedure:

-

The animal (e.g., mouse) is placed on the hot plate, and a timer is started.

-

The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Data Analysis: The latency to respond is measured before and after drug administration. An increase in latency indicates an analgesic effect. The data can be expressed as the percentage of the maximum possible effect (%MPE).

Forced Swim Test (Antidepressant-Like Activity)

This test is a widely used model to screen for antidepressant-like activity.

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 18 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test (Day 1): The animal (e.g., rat) is placed in the water for 15 minutes.

-

Test (Day 2): 24 hours later, the animal is placed back in the water for 5 minutes. The duration of immobility (floating with only minor movements to keep the head above water) is recorded.

-

-

Data Analysis: A decrease in the duration of immobility in the test session is indicative of an antidepressant-like effect.

Conclusion

This compound represents a novel therapeutic strategy by targeting the enzymatic degradation of endogenous opioid peptides within the CNS. Its dual inhibitory action on APN and NEP leads to a significant accumulation of enkephalins, resulting in potent analgesic and antidepressant-like effects mediated primarily through δ and µ-opioid receptors. The favorable side effect profile, notably the lack of respiratory depression and tolerance development, makes this compound and similar dual enkephalinase inhibitors promising candidates for the development of new treatments for pain and mood disorders. Further research is warranted to fully elucidate the complex downstream signaling pathways and to translate these preclinical findings into clinical applications.

References

- 1. Inhibition of the enkephalin-metabolizing enzymes by the first systemically active mixed inhibitor prodrug this compound induces potent analgesic responses in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RB-101 - Wikipedia [en.wikipedia.org]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. Effects of thiorphan, bestatin and a novel metallopeptidase inhibitor JMV 390-1 on the recovery of neurotensin and neuromedin N released from mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral and neurobiological effects of the enkephalinase inhibitor RB101 relative to its antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Targets of RB 101: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB 101 is a systemically active prodrug that functions as a dual inhibitor of two key zinc-metallopeptidases responsible for the degradation of endogenous opioid peptides, specifically enkephalins.[1] By preventing the breakdown of these neuropeptides, this compound elevates their concentrations in the synaptic cleft, leading to the activation of opioid receptors and subsequent analgesic, anxiolytic, and antidepressant effects. This guide provides a comprehensive overview of the endogenous targets of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a visualization of the associated signaling pathways.

Primary Endogenous Targets

This compound itself is inactive. Following systemic administration, it crosses the blood-brain barrier where its disulfide bond is cleaved, yielding two active metabolites. Each of these metabolites targets a specific enkephalin-degrading enzyme:

-

(S)-2-amino-1-mercapto-4-methylthio butane: This metabolite is a potent inhibitor of Aminopeptidase (B13392206) N (APN) .

-

N-[(R,S)-2-mercapto-methyl-1-oxo-3-phenylpropyl]-L-phenylalanine: This metabolite is a potent inhibitor of Neutral Endopeptidase 24.11 (NEP) , also known as neprilysin.[2]

The simultaneous inhibition of both APN and NEP is crucial for the complete protection of enkephalins from degradation, leading to a significant increase in their bioavailability.

Quantitative Inhibitory Activity

The inhibitory potency of the active metabolites of this compound against their respective target enzymes has been determined in vitro. The following table summarizes the half-maximal inhibitory concentrations (IC50).

| Active Metabolite | Endogenous Target | IC50 (nM) | Reference |

| (S)-2-amino-1-mercapto-4-methylthio butane | Aminopeptidase N (APN) | 11 | [2] |

| N-[(R,S)-2-mercapto-methyl-1-oxo-3-phenylpropyl]-L-phenylalanine | Neutral Endopeptidase (NEP) | 2 | [2] |

Signaling Pathway of this compound Action

The mechanism of action of this compound involves the potentiation of endogenous opioid signaling. The following diagram illustrates the key steps in this pathway.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against APN and NEP, similar to the assays used to characterize the active metabolites of this compound.

a. Aminopeptidase N (APN) Inhibition Assay

-

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of APN on a specific substrate. The hydrolysis of the substrate L-Leucine-p-nitroanilide by APN releases p-nitroaniline, which can be quantified spectrophotometrically.

-

Materials:

-

Purified porcine kidney microsomal aminopeptidase N (or other suitable source)

-

L-Leucine-p-nitroanilide (substrate)

-

Test compound (e.g., (S)-2-amino-1-mercapto-4-methylthio butane)

-

50 mM Phosphate (B84403) Buffered Saline (PBS), pH 7.2

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Prepare a solution of APN in 50 mM PBS.

-

Prepare serial dilutions of the test compound in 50 mM PBS.

-

In a 96-well plate, add the APN solution to wells containing either the test compound dilutions or buffer (for control).

-

Incubate the plate at 37°C for 5 minutes.

-

Prepare a solution of L-Leucine-p-nitroanilide in 50 mM PBS.

-

Add the substrate solution to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

b. Neutral Endopeptidase (NEP) Inhibition Assay

-

Principle: This fluorometric assay measures the cleavage of a quenched fluorogenic peptide substrate by NEP. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by NEP, the fluorophore is released, resulting in an increase in fluorescence that is proportional to enzyme activity.

-

Materials:

-

Purified NEP (e.g., from kidney cortex)

-

Fluorogenic NEP substrate (e.g., Abz-GGDFLRRV-EDDnp)

-

Test compound (e.g., N-[(R,S)-2-mercapto-methyl-1-oxo-3-phenylpropyl]-L-phenylalanine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader (e.g., excitation at 320 nm, emission at 420 nm)

-

-

Procedure:

-

Prepare a solution of NEP in the assay buffer.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well black plate, add the NEP solution to wells containing either the test compound dilutions or buffer (for control).

-

Incubate the plate at 37°C for 10 minutes.

-

Prepare a solution of the fluorogenic substrate in the assay buffer.

-

Add the substrate solution to all wells to start the reaction.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 15-30 minutes) at 37°C using a fluorometric microplate reader.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Measurement of Enkephalin Levels in Brain Tissue by Radioimmunoassay (RIA)

This protocol provides a general method for quantifying Met-enkephalin levels in brain tissue following the administration of this compound.

-

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled enkephalin competes with the unlabeled enkephalin in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled enkephalin in the sample.

-

Materials:

-

Brain tissue from animals treated with this compound or vehicle

-

Acid acetone (B3395972) (for tissue extraction)

-

Met-enkephalin standard

-

¹²⁵I-labeled Met-enkephalin (tracer)

-

Anti-Met-enkephalin primary antibody

-

Secondary antibody (e.g., goat anti-rabbit IgG)

-

Normal rabbit serum

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Polyethylene (B3416737) glycol (for precipitation)

-

Gamma counter

-

-

Procedure:

-

Tissue Extraction:

-

Homogenize brain tissue samples in ice-cold acid acetone.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Collect the supernatant and lyophilize it.

-

Reconstitute the dried extract in the assay buffer.

-

-

Radioimmunoassay:

-

Set up assay tubes for standards, samples, total counts, and non-specific binding.

-

Add assay buffer, standards or reconstituted samples, primary antibody, and radiolabeled tracer to the respective tubes.

-

Incubate the tubes at 4°C for 24-48 hours.

-

Add the secondary antibody and normal rabbit serum, and incubate to form a precipitate.

-

Add polyethylene glycol to facilitate precipitation and centrifuge the tubes.

-

Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the percentage of tracer bound against the concentration of the Met-enkephalin standards.

-

Determine the concentration of Met-enkephalin in the samples by interpolating their corresponding percentage of bound tracer from the standard curve.

-

Conclusion

This compound exerts its pharmacological effects through the potent and specific inhibition of two key endogenous peptidases, Aminopeptidase N and Neutral Endopeptidase 24.11. By preventing the degradation of enkephalins, this compound enhances endogenous opioid neurotransmission, offering a promising therapeutic strategy for the management of pain, anxiety, and depression. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working with this and similar classes of compounds.

References

In-Depth Pharmacological Profile of the Dual Enkephalinase Inhibitor RB 101

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RB 101 is a systemically active prodrug that functions as a dual inhibitor of the enkephalin-degrading enzymes, aminopeptidase (B13392206) N (APN) and neutral endopeptidase (NEP). By preventing the breakdown of endogenous enkephalins, this compound elevates their levels in the synaptic cleft, leading to the activation of opioid receptors and subsequent analgesic, anxiolytic, and antidepressant effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. The information is presented to support further research and development of enkephalinase inhibitors as a promising therapeutic class.

Introduction

Endogenous opioid peptides, primarily Met-enkephalin and Leu-enkephalin, are crucial neuromodulators in pain and emotional pathways. Their therapeutic potential is limited by rapid enzymatic degradation by metallopeptidases, principally aminopeptidase N (APN) and neutral endopeptidase (NEP)[1]. Enkephalinase inhibitors represent a therapeutic strategy aimed at potentiating the body's natural pain-relief mechanisms while potentially avoiding the adverse effects associated with exogenous opioid agonists[2].

This compound is a prodrug designed to cross the blood-brain barrier and subsequently be cleaved into two active metabolites: (S)-thiorphan, a potent NEP inhibitor, and bestatin, an effective APN inhibitor. This dual inhibition provides a comprehensive shield for enkephalins, enhancing their physiological effects[1]. This document details the pharmacological characteristics of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

This compound is an inactive precursor that, upon systemic administration, penetrates the central nervous system. Within the brain, the disulfide bond of this compound is cleaved, releasing its two active metabolites. These metabolites then inhibit their respective target enzymes, APN and NEP, which are located on the neuronal membrane and are responsible for the degradation of enkephalins in the synaptic cleft. The resulting increase in local enkephalin concentrations leads to enhanced activation of delta and mu opioid receptors, mediating the observed pharmacological effects[1][3].

In Vitro Pharmacology

The inhibitory potency of the active metabolites of this compound has been determined against their target enzymes.

| Active Metabolite | Target Enzyme | IC50 (nM) |

| (S)-2-amino-1-mercapto-4-methylthio butane | Aminopeptidase N (APN) | 11 |

| N-[(R,S)-2-mercapto-methyl-1-oxo-3-phenylpropyl]-L-phenylalanine | Neutral Endopeptidase (NEP) | 2 |

| Data sourced from Noble et al., 1992. |

In Vivo Pharmacology

This compound has demonstrated significant analgesic, antidepressant, and anxiolytic effects in various animal models.

Analgesic Activity

The antinociceptive properties of this compound have been evaluated in several rodent models of pain.

| Animal Model | Test | Route of Administration | ED50 (mg/kg) | Species |

| Thermal Nociception | Hot Plate Test | i.v. | 9 | Mouse |

| Chemical Nociception | Phenylbenzoquinone-induced Writhing | i.v. | 3.25 | Mouse |

| Electrical Nociception | C-fibre Reflex | i.v. | 16.9 | Rat |

| Data sourced from Noble et al., 1992 and Le Guen et al., 2000. |

Antidepressant-like Activity

This compound has been shown to reduce immobility time in the forced swim test, a common behavioral assay for screening potential antidepressant compounds. This effect is primarily mediated by the activation of delta-opioid receptors[4].

| Species | Test | Route of Administration | Dose (mg/kg) | Effect |

| Rat | Forced Swim Test | i.v. | 32 | Significant decrease in immobility |

| Rat | Forced Swim Test | i.p. | 100 | Significant decrease in immobility |

| Data sourced from Jutkiewicz et al., 2006. |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound and its active metabolites are not extensively reported in publicly available literature. However, studies have confirmed that this compound is systemically active and effectively crosses the blood-brain barrier to exert its effects on the central nervous system[1]. The prodrug design is crucial for its ability to reach the brain before being metabolized into its active, but less permeable, components.

Experimental Protocols

In Vitro Enkephalinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC50) of compounds against enkephalinases using a fluorogenic substrate.

Methodology:

-

Reagent Preparation: Prepare solutions of the purified enzyme (APN or NEP), a fluorogenic substrate (e.g., Abz-Gly-Phe-pNA for NEP), and the test inhibitor at various concentrations in an appropriate assay buffer.

-

Assay Plate Setup: In a 96-well microplate, add the enzyme solution to wells containing either the inhibitor or vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tail-Flick Test for Analgesia

The tail-flick test is a standard method for assessing the analgesic effects of compounds in rodents by measuring the latency to a thermal stimulus.

Methodology:

-

Animal Acclimatization: Gently restrain the mouse or rat, allowing it to acclimate to the apparatus.

-

Baseline Measurement: Apply a focused beam of radiant heat to the ventral surface of the tail. Record the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intravenous, intraperitoneal).

-

Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

-

Data Analysis: The analgesic effect is quantified as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Forced Swim Test for Antidepressant-like Activity

The forced swim test is a behavioral despair model used to evaluate the potential antidepressant effects of compounds in rodents.

Methodology:

-

Animal Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or the vehicle control at the desired dose and route.

-

Forced Swim Session: After a specific pre-treatment time (e.g., 60 minutes), place each animal individually into a glass cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom. The session typically lasts for 6 minutes.

-

Behavioral Scoring: Record the entire session on video. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.

-

Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways

The analgesic and antidepressant effects of this compound are mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding of enkephalins, these receptors initiate intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.

Conclusion

This compound is a potent and systemically active dual enkephalinase inhibitor with demonstrated analgesic and antidepressant-like properties in preclinical models. Its mechanism of action, which involves the protection of endogenous opioids, offers a promising therapeutic approach that may circumvent some of the undesirable side effects of conventional opioid agonists, such as tolerance, dependence, and respiratory depression. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other dual enkephalinase inhibitors. Further research is warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.

References

- 1. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Genesis of a Dual Enkephalinase Inhibitor: A Technical Chronicle of RB 101's Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and core development of RB 101, a pioneering dual inhibitor of the enkephalin-degrading enzymes, neutral endopeptidase (NEP) and aminopeptidase (B13392206) N (APN). By protecting endogenous enkephalins from degradation, this compound potentiates their natural analgesic, anxiolytic, and antidepressant effects, offering a unique therapeutic strategy. This document provides a comprehensive overview of its mechanism of action, key experimental findings, and the scientific journey from concept to a significant research tool.

Discovery and Historical Context: The Quest for Endogenous Opioid Potentiation

The development of this compound is rooted in the broader scientific endeavor to understand and harness the body's own pain-relief mechanisms. The discovery of endogenous opioid peptides, the enkephalins, in the 1970s sparked interest in developing therapeutic agents that could amplify their effects without the significant side effects associated with exogenous opioids like morphine.

A key figure in this field is Professor Bernard Roques, whose laboratory at the Université René Descartes in Paris was instrumental in the rational design of enkephalinase inhibitors. The core concept was to prevent the rapid enzymatic breakdown of enkephalins in the synaptic cleft, thereby prolonging their interaction with opioid receptors and enhancing their physiological effects.

Early research focused on inhibitors of a single enkephalin-degrading enzyme. However, it was discovered that two major zinc-metallopeptidases were responsible for enkephalin inactivation: neutral endopeptidase (NEP, also known as neprilysin or EC 3.4.24.11) and aminopeptidase N (APN, or EC 3.4.11.2). This led to the hypothesis that a dual inhibitor, capable of blocking both enzymes simultaneously, would provide a more complete and potent therapeutic effect.

This compound emerged from this line of inquiry as a systemically active prodrug. Its innovative design allows it to cross the blood-brain barrier, a significant hurdle for many central nervous system-targeted drugs. Once in the brain, the disulfide bond of this compound is cleaved, releasing two active inhibitors that target NEP and APN, respectively. This targeted, dual-inhibition strategy represented a significant advancement in the field of endogenous opioid modulation. While RB-101 itself is not orally active, its development paved the way for newer, orally available compounds such as RB-120 and RB-3007.[1]

Mechanism of Action: A Two-Pronged Approach to Enkephalin Protection

This compound is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolites within the body. Its chemical name is N-[(R,S)-2-benzyl-3-[(S)-(2-amino-4-methylthio)butyldithio]-1-oxopropyl]-L-phenylalanine benzyl (B1604629) ester.

The mechanism of action can be summarized in the following steps:

-

Systemic Administration and Blood-Brain Barrier Penetration: this compound is administered systemically (e.g., intravenously or intraperitoneally) and is designed to be lipophilic enough to cross the blood-brain barrier.

-

Prodrug Activation: Once in the central nervous system, the disulfide bond in the this compound molecule is cleaved. This bioactivation releases two distinct and potent inhibitors.

-

Dual Enzyme Inhibition: The released metabolites selectively inhibit the two primary enkephalin-degrading enzymes:

-

Neutral Endopeptidase (NEP): This enzyme is inhibited by one of the active metabolites.

-

Aminopeptidase N (APN): The other active metabolite targets and inhibits this enzyme.

-

-

Increased Enkephalin Levels: By blocking the action of both NEP and APN, this compound effectively prevents the breakdown of endogenous enkephalins (Met-enkephalin and Leu-enkephalin) in the synaptic cleft.

-

Enhanced Opioid Receptor Activation: The resulting increase in enkephalin concentration leads to enhanced activation of opioid receptors, primarily the delta (δ)-opioid receptors, and to a lesser extent, the mu (μ)-opioid receptors.

-

Downstream Signaling and Therapeutic Effects: The activation of these receptors triggers downstream signaling cascades that ultimately produce the observed analgesic, anxiolytic, and antidepressant effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its active metabolites.

Table 1: In Vitro Inhibitory Activity of this compound Metabolites

| Enzyme Target | Active Metabolite | IC50 (nM) |

| Aminopeptidase N (APN) | (S)-2-amino-1-mercapto-4-methylthiobutane | 11 |

| Neutral Endopeptidase (NEP) | N-[(R,S)-2-mercaptomethyl-1-oxo-3-phenylpropyl]-L-phenylalanine | 2 |

Table 2: In Vivo Analgesic Efficacy of this compound in Rodent Models

| Animal Model | Test | Route of Administration | ED50 (mg/kg) |

| Mouse | Hot Plate Test | Intravenous (i.v.) | 9 |

| Mouse | Phenylbenzoquinone-induced Writhing Test | Intravenous (i.v.) | 3.25 |

Table 3: In Vivo Antidepressant-like and Anxiolytic Effects of this compound in Mice

| Behavioral Test | Effect | Dose Range (mg/kg, i.v.) | Receptor Mediation |

| Forced Swim Test | Decreased immobility | 2.5 - 10 | Delta (δ) opioid & Dopamine D1 |

| Conditioned Suppression of Motility | Attenuated suppression | 2.5 - 10 | Delta (δ) opioid & Dopamine D1 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and characterization of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely considered proprietary. However, based on its chemical structure, a plausible general synthetic strategy would involve the coupling of protected amino acid and peptide fragments, followed by the introduction of the disulfide bridge. A likely route would involve:

-

Protection of Functional Groups: The amino and carboxyl groups of the precursor amino acids (phenylalanine and a methionine derivative) would be protected using standard protecting groups in peptide synthesis.

-

Peptide Bond Formation: The protected amino acid derivatives would be coupled to form the dipeptide backbone of the molecule.

-

Introduction of the Thiol Groups: The thiol functionalities would be introduced, likely in a protected form, to the appropriate positions on the molecule.

-

Formation of the Disulfide Bond: The protected thiol groups would be deprotected and then oxidized to form the disulfide bridge.

-

Deprotection and Purification: Finally, all remaining protecting groups would be removed, and the final product, this compound, would be purified, typically by chromatography.

In Vitro Enkephalinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the active metabolites of this compound against NEP and APN.

Materials:

-

Purified recombinant human NEP and APN enzymes.

-

Fluorogenic peptide substrate for NEP (e.g., Mca-RPPGFSAFK(Dnp)-OH).

-

Fluorogenic peptide substrate for APN (e.g., L-Leucine-p-nitroanilide).

-

Active metabolites of this compound.

-

Assay buffer (e.g., 50 mM Tris, pH 7.4).

-

96-well microplates (black for fluorescence assays).

-

Microplate reader capable of fluorescence or absorbance detection.

Protocol:

-

Compound Preparation: Prepare a stock solution of the this compound metabolites in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the NEP and APN enzymes and their respective substrates to their working concentrations in the assay buffer.

-

Assay Setup: In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the fluorescence or absorbance at regular intervals over a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Hot Plate Test for Analgesia

Objective: To assess the analgesic effect of this compound in rodents.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Animal enclosure (e.g., transparent cylinder).

-

Timer.

-

Experimental animals (e.g., mice or rats).

-

This compound solution for injection.

-

Vehicle control solution.

Protocol:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Place each animal individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start the timer. The latency is the time it takes for the animal to exhibit a pain response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer this compound or the vehicle control to the animals via the desired route (e.g., intravenous injection).

-

Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animals back on the hot plate and measure their response latency as described in step 2.

-

Data Analysis:

-

Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

-

Compare the %MPE between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

-

The ED50, the dose that produces 50% of the maximum effect, can be calculated from the dose-response curve.

-

Signaling Pathways

The therapeutic effects of this compound are mediated through the potentiation of endogenous enkephalin signaling. The following diagram illustrates the key components of this pathway.

Conclusion

The development of this compound represents a landmark in the rational design of drugs targeting the endogenous opioid system. As a systemically active dual inhibitor of NEP and APN, it provided a powerful tool to investigate the therapeutic potential of enhancing enkephalin signaling in the central nervous system. The preclinical data consistently demonstrated its efficacy in producing analgesia, anxiolysis, and antidepressant-like effects without many of the detrimental side effects of traditional opioids. While this compound itself has not progressed to clinical use in humans due to its lack of oral bioavailability, the principles established during its development have been foundational for the creation of a new generation of enkephalinase inhibitors with improved pharmacokinetic properties. The story of this compound serves as a compelling case study in the power of a targeted, mechanism-based approach to drug discovery.

References

An In-depth Technical Guide to RB 101: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB 101 is a systemically active prodrug and a potent dual inhibitor of the two major enkephalin-degrading enzymes: aminopeptidase (B13392206) N (APN) and neutral endopeptidase (NEP). By preventing the breakdown of endogenous enkephalins, this compound elevates their levels in the brain, leading to the activation of opioid receptors. This indirect mechanism of action produces significant analgesic, anxiolytic, and antidepressant-like effects without many of the adverse side effects associated with direct opioid agonists. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, including detailed experimental protocols and a summary of its biological activities.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name benzyl (B1604629) N-(3-{[(2S)-2-amino-4-(methylthio)butyl]dithio}-2-benzylpropanoyl)-L-phenylalaninate, is a disulfide-containing prodrug.[1] Its chemical structure is designed to be cleaved in vivo, releasing two active metabolites that are potent inhibitors of APN and NEP.

| Property | Value | Reference |

| IUPAC Name | benzyl N-(3-{[(2S)-2-amino-4-(methylthio)butyl]dithio}-2-benzylpropanoyl)-L-phenylalaninate | [1] |

| Molecular Formula | C₃₁H₃₈N₂O₃S₃ | [1] |

| Molecular Weight | 582.84 g/mol | [1] |

| CAS Number | 135949-60-9 | [1] |

| SMILES | CSCC--INVALID-LINK--C(=O)OCc3ccccc3">C@@HN | [1] |

Mechanism of Action

This compound functions as a prodrug. Following systemic administration, it crosses the blood-brain barrier and undergoes cleavage of its disulfide bond. This cleavage releases two active metabolites: (S)-2-amino-1-mercapto-4-methylthiobutane, which inhibits aminopeptidase N (APN), and N-[(R,S)-2-mercaptomethyl-1-oxo-3-phenylpropyl]-L-phenylalanine, which inhibits neutral endopeptidase (NEP).[2] By simultaneously inhibiting these two key enzymes, this compound effectively prevents the degradation of endogenous enkephalins (Met-enkephalin and Leu-enkephalin), leading to their accumulation in the synaptic cleft. These elevated enkephalins then activate primarily delta (δ)-opioid receptors and to a lesser extent, mu (μ)-opioid receptors, mediating the therapeutic effects of this compound.

Pharmacological Data: Inhibitory Activity of this compound Metabolites

| Metabolite | Target Enzyme | IC₅₀ | Reference |

| (S)-2-amino-1-mercapto-4-methylthiobutane | Aminopeptidase N (APN) | 11 nM | [2] |

| N-[(R,S)-2-mercaptomethyl-1-oxo-3-phenylpropyl]-L-phenylalanine | Neutral Endopeptidase (NEP) | 2 nM | [2] |

Signaling Pathways

The pharmacological effects of this compound are mediated by the downstream signaling of opioid receptors, primarily the δ-opioid and μ-opioid receptors, which are G-protein coupled receptors (GPCRs).

References

The Dual Enkephalinase Inhibitor RB-101: A Technical Guide to its Modulation of Opioid Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RB-101 is a systemically active prodrug that functions as a dual inhibitor of the enkephalin-degrading enzymes, aminopeptidase (B13392206) N (APN) and neutral endopeptidase (NEP). By preventing the breakdown of endogenous enkephalins, RB-101 elevates their synaptic concentrations, leading to the activation of opioid receptors. This indirect mechanism of opioid receptor modulation offers a promising therapeutic strategy for pain management and potentially for mood and anxiety disorders, with a reduced side-effect profile compared to direct opioid agonists. This technical guide provides an in-depth overview of the core pharmacology of RB-101, including its mechanism of action, quantitative data on enzyme inhibition, and detailed experimental protocols for its evaluation.

Introduction to RB-101 and its Mechanism of Action

RB-101 is a disulfide-containing prodrug designed to cross the blood-brain barrier. Once in the central nervous system, the disulfide bond is cleaved, releasing two active metabolites: bestatin (B1682670) and thiorphan (B555922) .[1]

-

Bestatin is a potent inhibitor of aminopeptidase N (APN) , an enzyme responsible for cleaving the N-terminal tyrosine from enkephalins.

-

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP) , also known as neprilysin or enkephalinase, which cleaves the Gly-Phe bond of enkephalins.[2][3]

By simultaneously inhibiting both major metabolic pathways of enkephalins (Met-enkephalin and Leu-enkephalin), RB-101 effectively increases their bioavailability in the synaptic cleft.[1] These elevated enkephalin levels then activate opioid receptors, primarily the delta (δ)-opioid receptor , and to a lesser extent, the mu (μ)-opioid receptor , mediating the pharmacological effects of RB-101.[1]

Signaling Pathways and Logical Relationships

The mechanism of action of RB-101 involves a cascade of events beginning with its administration and culminating in the modulation of neuronal activity through opioid receptor signaling.

Data Presentation: Enzyme Inhibition

The efficacy of RB-101 is determined by the inhibitory potency of its active metabolites, bestatin and thiorphan, against their respective target enzymes.

| Metabolite | Target Enzyme | IC50 / Ki Value | Reference(s) |

| Bestatin | Aminopeptidase N (APN) | IC50: ~0.2 µM - 89 µM | [4][5][6] |

| Aminopeptidase B | IC50: 60 nM, Ki: 66 nM | [7] | |

| Leucine Aminopeptidase | IC50: 20 nM | [7] | |

| Thiorphan | Neutral Endopeptidase (NEP) | IC50: 4.7 nM - 6.9 nM, Ki: 4.7 nM | [2][8] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and tissue source.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RB-101 and its metabolites.

Enzyme Inhibition Assays

A generalized workflow for determining the inhibitory potency of compounds like bestatin and thiorphan is depicted below.

4.1.1. Aminopeptidase N (APN) Inhibition Assay

-

Principle: This assay measures the ability of bestatin to inhibit the cleavage of a specific substrate by APN.

-

Materials:

-

Purified or recombinant APN

-

Substrate: L-Leucine-p-nitroanilide

-

Inhibitor: Bestatin

-

Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of bestatin in the assay buffer.

-

In a 96-well plate, add the APN enzyme solution to each well.

-

Add the different concentrations of bestatin to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.[9]

-

Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate to all wells.[5] The substrate concentration should ideally be at or below the Km value for the enzyme.[10][11]

-

Measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity.

-

Calculate the percentage of inhibition for each bestatin concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

4.1.2. Neutral Endopeptidase (NEP) Inhibition Assay

-

Principle: This assay measures the ability of thiorphan to inhibit the cleavage of a specific substrate by NEP.

-

Materials:

-

Purified or recombinant NEP

-

Substrate: e.g., N-Succinyl-Ala-Ala-Phe-p-nitroanilide

-

Inhibitor: Thiorphan

-

Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the affinity of endogenous enkephalins (or other ligands) for opioid receptors.

-

Principle: This competitive binding assay measures the ability of an unlabeled ligand (e.g., Met-enkephalin) to displace a radiolabeled ligand (e.g., [³H]-naltrindole) from the δ-opioid receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the δ-opioid receptor.

-

Radioligand: [³H]-naltrindole (a selective δ-opioid antagonist).[13][14]

-

Competing Ligand: Met-enkephalin or Leu-enkephalin.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., naloxone).

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In assay tubes, combine the cell membranes, a fixed concentration of [³H]-naltrindole, and varying concentrations of the competing ligand (enkephalin).

-

For total binding, omit the competing ligand. For non-specific binding, add a saturating concentration of naloxone.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).[14]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki of the enkephalin by analyzing the competition binding data using appropriate software (e.g., Prism).

-

In Vivo Behavioral Assays for Analgesia

4.3.1. Hot Plate Test

-

Principle: This test assesses the response of an animal to a thermal stimulus, with an increase in the latency to respond indicating an analgesic effect.[15][16]

-

Apparatus: A metal plate that can be heated to a constant temperature.

-

Procedure:

-

Habituate the animals (mice or rats) to the testing room and apparatus.

-

Set the hot plate temperature to a noxious level (e.g., 52-55°C).[17][18]

-

Administer RB-101 or a vehicle control at a specified dose and route (e.g., intravenous).

-

At various time points post-administration, place the animal on the hot plate and start a timer.

-

Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a hind paw or jumping.[15][16]

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[17][19]

-

4.3.2. Tail Flick Test

-

Principle: This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, with a longer latency indicating analgesia.[20]

-

Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

-

Procedure:

-

Gently restrain the animal (rat or mouse) with its tail exposed to the heat source.

-

Administer RB-101 or vehicle.

-

At predetermined time intervals, apply the heat stimulus to the tail and measure the time it takes for the animal to flick its tail away from the heat.

-

A cut-off time (e.g., 10-15 seconds) is used to prevent tissue injury.[21][22]

-

4.3.3. Formalin Test

-

Principle: This model of tonic pain involves injecting a dilute formalin solution into the animal's paw, which elicits a biphasic pain response (an early, acute phase and a later, inflammatory phase).[11][12]

-

Procedure:

-

Administer RB-101 or vehicle prior to the formalin injection.

-

Inject a small volume (e.g., 20-50 µL) of a low concentration (e.g., 1-5%) of formalin solution subcutaneously into the dorsal surface of the animal's hind paw.[23][24][25]

-

Immediately place the animal in an observation chamber.

-

Record the amount of time the animal spends licking or biting the injected paw during the early phase (e.g., 0-5 minutes post-injection) and the late phase (e.g., 15-30 minutes post-injection).[11]

-

A reduction in the time spent licking or biting indicates an antinociceptive effect.

-

In Vivo Microdialysis for Enkephalin Measurement

-

Principle: This technique allows for the in vivo sampling of extracellular fluid from specific brain regions to measure changes in neurotransmitter and neuropeptide levels following drug administration.

-

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens or striatum) of an anesthetized animal.

-

After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.2-2.0 µL/min).[7][8] The aCSF composition is typically a balanced salt solution mimicking the brain's extracellular fluid.[4]

-

Collect dialysate samples at regular intervals.

-

Administer RB-101 and continue collecting dialysate samples.

-

Analyze the enkephalin content in the dialysate samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[10]

-

Conclusion

RB-101 represents a sophisticated approach to modulating the endogenous opioid system. By inhibiting the degradation of enkephalins, it harnesses the body's natural pain-relieving and mood-regulating mechanisms. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of dual enkephalinase inhibitors. Further investigation into the clinical applications of this class of compounds is warranted, as they hold the promise of effective therapies with an improved safety profile over traditional opioid analgesics.

References

- 1. www2.nau.edu [www2.nau.edu]

- 2. Characterization of delta-opioid receptors and effect of enkephalins on IRD 98 rat epithelial intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition by bestatin of a mouse ascites tumor dipeptidase. Reversal by certain substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tail flick test - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. researchgate.net [researchgate.net]

- 21. Effects of different concentrations and volumes of formalin on pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The conformation of enkephalin bound to its receptor: an “elusive goal” becoming reality - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. [D-Pen2,4'-125I-Phe4,D-Pen5]enkephalin: a selective high affinity radioligand for delta opioid receptors with exceptional specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Effects of RB 101: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic effects of RB 101, a systemically active dual inhibitor of the enkephalin-degrading enzymes, neutral endopeptidase (NEP) and aminopeptidase (B13392206) N (APN). By preventing the breakdown of endogenous enkephalins, this compound potentiates their analgesic and other central nervous system effects. This guide details the quantitative data from preclinical studies, outlines key experimental protocols for assessing synergy, and visualizes the underlying signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a prodrug that, upon entering the brain, is cleaved to release two active inhibitors that block NEP and APN.[1] This dual inhibition leads to an accumulation of endogenous enkephalins (Met-enkephalin and Leu-enkephalin) in the synaptic cleft.[1] These opioid peptides subsequently activate both mu (µ) and delta (δ) opioid receptors, producing a range of effects including analgesia, anxiolysis, and antidepressant-like activity.[2][3] A key advantage of this mechanism is the physiological modulation of the opioid system, which may circumvent some of the adverse effects associated with exogenous opioid agonists, such as respiratory depression and the development of tolerance and dependence.[1]

Synergistic Effects with Other Compounds

This compound exhibits significant synergistic effects when co-administered with other compounds, most notably opioid analgesics and cholecystokinin (B1591339) (CCK) antagonists. This synergy allows for enhanced therapeutic effects at lower doses of the individual agents, potentially reducing dose-related side effects.

Synergy with Opioid Analgesics

This compound powerfully potentiates the analgesic effects of traditional opioid agonists like morphine. This synergy is attributed to the simultaneous elevation of endogenous enkephalins by this compound and the direct agonism of opioid receptors by the co-administered opioid. This dual activation of the opioid system leads to a greater analgesic response than the additive effect of either compound alone. Isobolographic analysis is considered the gold standard for quantitatively assessing such synergistic interactions.[2][4] While specific isobolographic data for this compound and morphine combinations were not found in the immediate search results, the principles of this analysis are crucial for designing and interpreting synergy studies.

Synergy with Cholecystokinin (CCK) Antagonists

The neuropeptide cholecystokinin (CCK) is known to have anti-opioid effects in the central nervous system.[5] Consequently, the co-administration of this compound with CCK antagonists, such as proglumide, results in a strong potentiation of the analgesic effects of the endogenously released enkephalins.[1] By blocking the counter-regulatory actions of CCK, these antagonists allow for a more robust and sustained activation of the opioid system by the elevated enkephalin levels.

Quantitative Data on the Analgesic Effects of this compound

The following tables summarize the available quantitative data on the analgesic efficacy of this compound from preclinical studies.

Table 1: Antinociceptive Effects of this compound in Various Animal Models

| Animal Model | Analgesia Test | Route of Administration | Effective Dose (ED₅₀) or %MPE | Reference |

| Mice | Phenylbenzoquinone-induced writhing | i.v. | ED₅₀: 3.25 mg/kg | [6] |

| Mice | Hot Plate Test | i.p. | 150 mg/kg produced a mean %MPE of 41.6 at 60 minutes | [7] |

| Rats | Paw Pressure (Vocalization Threshold) | i.v. | 2.5 mg/kg produced a potent antinociceptive effect | [6] |

| Arthritic Rats | Paw Pressure (Vocalization Threshold) | i.v. | 2.5 mg/kg produced a 244% increase in threshold | [6] |

| Mononeuropathic Rats | Paw Pressure (Vocalization Threshold) | i.v. | A significant effect was observed at 10 mg/kg | [6] |

%MPE = Maximum Possible Effect

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the synergistic effects of this compound. The following sections describe the protocols for key behavioral assays used to evaluate analgesia.

Hot Plate Test

The hot plate test is a widely used method to assess thermal nociception.

Principle: This test measures the latency of an animal to react to a thermal stimulus applied to its paws. An increase in latency indicates an analgesic effect.[8][9]

Apparatus:

-

A hot plate apparatus with a temperature-controlled surface.

-

A transparent cylinder to confine the animal to the heated surface.

-

A timer to record the reaction latency.

Procedure:

-

Set the hot plate temperature to a constant, non-injurious level (e.g., 52-55°C).[8]

-

Gently place the animal (mouse or rat) on the heated surface and immediately start the timer.

-

Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[8]

-

Stop the timer at the first sign of a nocifensive response and record the latency.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[8]

-

Administer the test compound(s) and repeat the measurement at predetermined time points.

Tail-Flick Test

The tail-flick test is another common method for evaluating thermal pain sensitivity.

Principle: This test measures the latency of an animal to flick its tail away from a focused beam of radiant heat.[10] An increased latency suggests analgesia.

Apparatus:

-

A tail-flick analgesiometer with a radiant heat source.

-

A restraining tube for the animal.

-

An automated timer that stops when the tail moves out of the path of the light beam.

Procedure:

-

Gently restrain the animal in the tube with its tail exposed.

-

Position the tail over the radiant heat source.

-

Activate the heat source, which simultaneously starts the timer.

-

The timer automatically stops when the animal flicks its tail away from the heat.

-

Record the tail-flick latency.

-

A cut-off time is pre-set to avoid tissue damage.

-

Administer the test compound(s) and measure the latency at various time intervals.

Acetic Acid-Induced Writhing Test

This test is a chemical method used to induce visceral pain.

Principle: Intraperitoneal injection of a dilute acetic acid solution causes abdominal constrictions and stretching of the hind limbs (writhing). A reduction in the number of writhes indicates an analgesic effect.

Materials:

-

0.6% acetic acid solution.

-

Syringes for intraperitoneal injection.

-

Observation chambers.

Procedure:

-

Administer the test compound(s) to the animals (typically mice) at a predetermined time before the acetic acid injection.

-

Inject the 0.6% acetic acid solution intraperitoneally.

-

Immediately place the animal in an individual observation chamber.

-

After a short latency period (e.g., 5 minutes), count the number of writhes over a specific time period (e.g., 10-20 minutes).

-

A writhe is defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs.

-

Compare the number of writhes in the treated groups to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing synergy.

Caption: Mechanism of action of this compound leading to analgesia.

Caption: Synergistic interaction of this compound with morphine.

Caption: Potentiation of this compound-induced analgesia by a CCK antagonist.

Caption: General experimental workflow for assessing drug synergy.

Conclusion

This compound represents a promising therapeutic agent, particularly due to its synergistic interactions with other compounds that can enhance analgesia while potentially mitigating adverse effects. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound in combination therapies. Further quantitative studies, particularly those employing isobolographic analysis, are warranted to fully characterize the dose-response relationships of these synergistic combinations.

References

- 1. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]

- 3. Dose–response of minor analgesics in acute pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isobolographic analysis reveals antinociceptive synergism between Phα1β recombinant toxin and morphine in a model of cancer pain in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound, a purported pro drug inhibitor of enkephalin metabolism, is antinociceptive in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. kftechnology.it [kftechnology.it]

The In Vivo Impact of RB 101 on Enkephalin Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of RB 101, a dual enkephalinase inhibitor, on endogenous enkephalin levels. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological processes.

Introduction: The Role of this compound in Enkephalin Preservation

This compound is a systemically active prodrug that functions as a potent inhibitor of two key enzymes responsible for the degradation of enkephalins: aminopeptidase (B13392206) N (APN) and neutral endopeptidase 24.11 (NEP).[1] By blocking these enkephalinases, this compound effectively increases the extracellular concentrations of endogenous opioid peptides, namely Met-enkephalin and Leu-enkephalin.[1] This elevation of enkephalins leads to the activation of delta (δ) and mu (μ) opioid receptors, resulting in a range of physiological effects, including analgesia, anxiolysis, and antidepressant-like behaviors.[1][2]

Quantitative Effects of this compound on Enkephalin Levels

The administration of this compound has been shown to produce a significant and dose-dependent increase in the extracellular levels of enkephalins in various brain regions. The following tables summarize the key quantitative findings from in vivo studies.

Table 1: Effect of Intraperitoneal (i.p.) this compound Administration on Met-Enkephalin-Like Material in the Rat Nucleus Accumbens

| This compound Dose (mg/kg, i.p.) | Basal Level (fmol/30 min) | Peak Increase from Basal (%) | Duration of Effect (min) | Reference |

| 20 | ~2.2 | ~150% | >120 | [3] |

| 40 | ~2.2 | ~250% | >180 | [3] |

| 80 | ~2.2 | ~400% | ~210 | [3] |

Basal levels of Met-enkephalin-like immunoreactivity in the nucleus accumbens were approximately 1.2 pg/30 min or 2.2 fmol/30 min (37 pM).[3]

Table 2: Qualitative Effects of this compound on Enkephalin-Mediated Responses in Other Brain Regions

| Brain Region | This compound Dose and Route | Observed Effect | Implied Enkephalin Increase | Reference |

| Spinal Cord | 30 mg/kg, i.v. (RB101(S)) | Reduction in nociceptive signaling (c-Fos expression) | Substantial | [4] |

| Striatum | N/A (local inhibition of enkephalin-degrading enzymes) | Tonic modulation of dopamine (B1211576) release | Significant | [5] |

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the in vivo effects of this compound on enkephalin levels.

In Vivo Microdialysis

In vivo microdialysis is a widely used technique to sample extracellular fluid from specific brain regions of freely moving animals.

-

Probe Construction and Implantation:

-

Concentric or linear microdialysis probes are constructed with a semi-permeable membrane (e.g., polyacrylonitrile, cuprophan) with a specific molecular weight cutoff (e.g., 6000 Da).

-

Probes are stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum) of an anesthetized rodent. For example, to target the striatum in mice, stereotaxic coordinates might be AP: +0.5, ML: -1.7, DV: -4.5 mm from bregma.[6]

-

A recovery period of at least 24 hours is typically allowed post-surgery.[6]

-

-

Perfusion and Sample Collection:

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.5 - 2.7 µL/min).[6][7]

-

aCSF composition is typically (in mM): NaCl 142-145, KCl 2.5-2.7, CaCl2 1.2-1.26, MgCl2 1.0-1.18, and NaH2PO4 2.0, with the pH adjusted to 7.4.[8][9]

-

Dialysate samples are collected at regular intervals (e.g., 20-30 minutes) for subsequent analysis.[3][6]

-

Radioimmunoassay (RIA) for Enkephalin Quantification

Radioimmunoassay is a highly sensitive method used to quantify the concentration of enkephalins in biological samples like brain dialysates.

-

Principle:

-

RIA is a competitive binding assay. A known quantity of radiolabeled enkephalin (tracer) competes with the unlabeled enkephalin in the sample for a limited number of binding sites on a specific antibody.

-

The amount of bound radiolabeled enkephalin is inversely proportional to the amount of unlabeled enkephalin in the sample.

-

-

Sample and Reagent Preparation:

-

Sample Oxidation: Due to the susceptibility of the methionine residue in Met-enkephalin to oxidation, samples and standards are often treated with hydrogen peroxide prior to the assay to ensure all Met-enkephalin is in the methionine sulfoxide (B87167) form. This is particularly important when using antibodies raised against this oxidized form.

-

Antibody Specificity: The primary antibody should exhibit high specificity for the target enkephalin with minimal cross-reactivity to other endogenous peptides.[10]

-

Tracer: A radiolabeled enkephalin, typically with Iodine-125 (¹²⁵I), is used.

-

-

Assay Procedure:

-

Incubate the sample or standard with the primary antibody and the radiolabeled tracer.

-

Separate the antibody-bound enkephalin from the free enkephalin, often by using a secondary antibody that precipitates the primary antibody.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Generate a standard curve by plotting the percentage of bound tracer against known concentrations of unlabeled enkephalin.

-

Determine the enkephalin concentration in the unknown samples by interpolating from the standard curve.[10]

-

Visualizing the Mechanisms of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of this compound and the experimental methods used to study its effects.

Caption: Mechanism of action of the prodrug this compound.

Caption: Opioid receptor signaling cascade.

Caption: Experimental workflow for this compound studies.

Conclusion

This compound stands as a valuable research tool for elucidating the physiological roles of the endogenous enkephalin system. Its ability to produce a sustained and dose-dependent increase in extracellular enkephalin levels in vivo allows for the investigation of the behavioral and neurochemical consequences of enhanced opioid peptide signaling. The combination of in vivo microdialysis and sensitive immunoassays provides a robust framework for quantifying these effects, offering critical insights for the development of novel therapeutic strategies targeting the enkephalinergic system for conditions such as pain, anxiety, and depression.

References

- 1. RB-101 - Wikipedia [en.wikipedia.org]

- 2. Behavioral and neurobiological effects of the enkephalinase inhibitor RB101 relative to its antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dual peptidase inhibitor RB101 induces a long-lasting increase in the extracellular level of Met-enkephalin-like material in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RB101(S), a dual inhibitor of enkephalinases does not induce antinociceptive tolerance, or cross-tolerance with morphine: a c-Fos study at the spinal level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local enkephalins tonically modulate dopamine release in the striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo microdialysis for striatal DA release [protocols.io]

- 7. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Early-Stage Research Findings on RB 101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational, early-stage research on RB 101, a systemically active dual inhibitor of enkephalin-degrading enzymes. The information presented herein is collated from key preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Core Concepts of this compound

This compound is a prodrug designed to inhibit the two primary enzymes responsible for the degradation of endogenous enkephalins: aminopeptidase (B13392206) N (APN) and neutral endopeptidase (NEP, also known as neprilysin).[1][2] By preventing the breakdown of enkephalins (Met-enkephalin and Leu-enkephalin), this compound effectively elevates their levels in the synaptic cleft, leading to the potentiation of their natural analgesic, antidepressant, and anxiolytic effects.[2][3]

Unlike direct opioid receptor agonists, this compound's mechanism of action relies on the enhancement of the endogenous opioid system. This approach is associated with a reduced risk of tolerance, dependence, and respiratory depression, which are significant side effects of traditional opioid analgesics.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage preclinical research on this compound and its active metabolites.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | IC50 (nM) | Source |

| (S)-2-amino-1-mercapto-4-methylthio butane (B89635) (Metabolite of this compound) | Aminopeptidase N (APN) | 11 | [1] |

| N-[(R,S)-2-mercapto-methyl-1-oxo-3-phenylpropyl]-L-phenylalanine (Metabolite of this compound) | Neutral Endopeptidase (NEP) | 2 | [1] |

Table 2: In Vivo Analgesic Efficacy in Rodents

| Test | Species | Administration Route | ED50 (mg/kg) | Source |

| Hot Plate Test | Mice | i.v. | 9 | [1] |

| Phenylbenzoquinone-Induced Writhing Test | Mice | i.v. | 3.25 | [1] |

| Forced Swim Test (Antidepressant-like effect) | Rats | i.v. | 32 | [3] |

| Forced Swim Test (Antidepressant-like effect) | Rats | i.p. | 100 | [3] |

Signaling Pathway and Mechanism of Action

This compound functions as a prodrug that, upon systemic administration, crosses the blood-brain barrier.[4] Within the central nervous system, its disulfide bond is cleaved, releasing two active thiol-containing inhibitors that potently and selectively inhibit aminopeptidase N (APN) and neutral endopeptidase (NEP).[1][2] This dual inhibition prevents the degradation of endogenous enkephalins, leading to their accumulation and enhanced activation of opioid receptors, primarily the mu and delta subtypes.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

In Vitro Enzyme Inhibition Assays

1. Aminopeptidase N (APN) Inhibition Assay

-

Objective: To determine the in vitro potency of the active metabolite of this compound in inhibiting APN activity.

-

Enzyme Source: Porcine kidney microsomes or purified recombinant human APN.

-

Substrate: L-Leucine-p-nitroanilide.

-

Procedure:

-

The active metabolite of this compound is pre-incubated with the APN enzyme solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 37°C for a specified period (e.g., 15 minutes).

-

The enzymatic reaction is initiated by the addition of the L-Leucine-p-nitroanilide substrate.